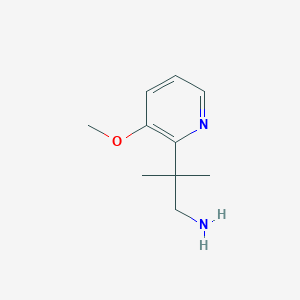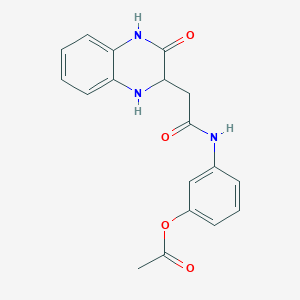
3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-(3-Oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido)phenyl acetate” is a chemical compound with the molecular formula C18H17N3O4 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core, which is a heterocyclic compound containing a ring complex made up of two benzene rings sharing two nitrogen atoms . This core is substituted with an acetamido group and a phenyl acetate group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 339.35 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties :
- Kumar et al. (2012) synthesized derivatives of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide that exhibited potent antibacterial and antifungal activities. These compounds were effective against E. coli, S. aureus, K. pneumoniae, P. aeruginosa, C. albicans, A. niger, and A. flavus Kumar et al., 2012.
- Another study by Kumar et al. (2013) on similar compounds confirmed their antibacterial and antifungal efficacy Kumar et al., 2013.
Anticancer Potential :
- Ahmed et al. (2018) designed and synthesized substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides that showed promising anticancer effects. They performed well against three cancer lines, particularly benzylamines and sulfa derivatives Ahmed et al., 2018.
Anticonvulsant Activity :
- Ibrahim et al. (2013) synthesized a series of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-substitutedphenyl)acetamides to evaluate their anticonvulsant activity. Some compounds in this series exhibited high anticonvulsant activities in experimental mice Ibrahim et al., 2013.
Analgesic and Anti-inflammatory Activities :
- Alagarsamy et al. (2015) investigated novel 2-(substituted)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamides for analgesic, anti-inflammatory, and ulcerogenic index activities. One compound, in particular, showed potent analgesic and anti-inflammatory activities Alagarsamy et al., 2015.
Crystal Structure and Molecular Studies :
- The crystal structure and molecular properties of related compounds have been studied, providing insights into their chemical behavior and potential for various applications. For instance, Filali Baba et al. (2019) conducted a detailed study on the crystal structure, Hirshfeld surface analysis, and DFT studies of a related compound Filali Baba et al., 2019.
Pharmacological Importance :
- Several derivatives of this compound have been synthesized and evaluated for their pharmacological activities, such as anti-inflammatory, analgesic, and anti-bacterial activities Rajveer et al., 2010.
Propriétés
IUPAC Name |
[3-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11(22)25-13-6-4-5-12(9-13)19-17(23)10-16-18(24)21-15-8-3-2-7-14(15)20-16/h2-9,16,20H,10H2,1H3,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUOHIGTMATUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2817976.png)
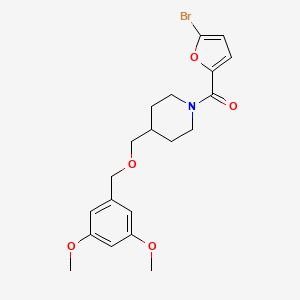


![2-(benzo[d]oxazol-2-ylthio)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2817981.png)
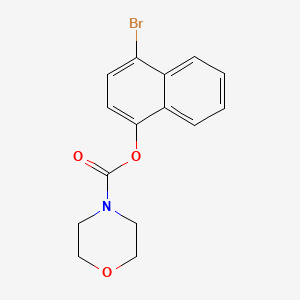
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2817985.png)

![N-[4-[3-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-hydroxypropoxy]phenyl]acetamide](/img/structure/B2817989.png)
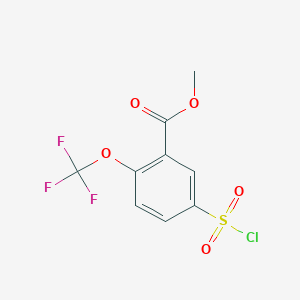
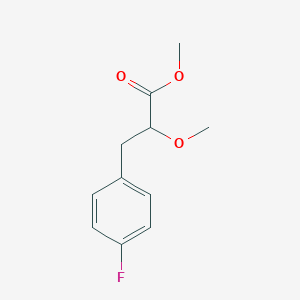
![3-methyl-6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2817996.png)
![2-(3-(Dimethylamino)propyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2817997.png)
